(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine
Description
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(NZ)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10- |
InChI Key |
YYBCRELLTLWQPF-RAXLEYEMSA-N |
Isomeric SMILES |
CCCCCCCNC(C)(C)/C=N\O |
Canonical SMILES |
CCCCCCCNC(C)(C)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine typically involves the reaction of 2-(heptylamino)-2-methylpropanal with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
Major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamines. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
Chemical Properties and Structure
The compound features a hydroxylamine functional group attached to a heptylamino chain and a methylpropylidene moiety. Its unique structure allows it to engage in various chemical interactions, making it a candidate for further research into its biological properties.
Research has indicated that (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxic Effects : In vitro tests have shown that this compound may selectively target cancer cell lines, indicating potential as an anticancer agent. Compounds with analogous structures have demonstrated IC50 values in the low micromolar range against various cancer types.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, particularly those relevant to neurodegenerative diseases. Similar compounds have been noted to inhibit acetylcholinesterase, which plays a critical role in neurotransmitter regulation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of hydroxylamine derivatives. The research established a correlation between structural features and biological activity, demonstrating that modifications to the heptylamino group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro testing on various cancer cell lines revealed that hydroxylamine derivatives exhibited selective cytotoxicity. For instance, compounds similar to this compound showed promising results with IC50 values suggesting effective targeting of cancer cells while sparing normal cells. The mechanisms hypothesized include:
- Induction of apoptosis via mitochondrial pathways.
- Disruption of cellular integrity through interference with cell wall synthesis.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Mechanism of Action
The mechanism of action of (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Hydroxamic Acid Derivatives
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Lipophilicity : The heptyl chain in the target compound confers higher hydrophobicity compared to aromatic (e.g., 4-chlorophenyl in compounds 6–10) or cyclic alkyl (e.g., cyclohexyl in compound 10) groups. This may enhance tissue penetration but reduce aqueous solubility .
- Synthetic Pathways : The derivatization of hydroxylamine groups in HAM and HDAC inhibitors (e.g., IV-24a) involves similar steps, such as hydroxylamine treatment of esters or carbamates, suggesting shared scalability challenges .
Biological Activity
(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Antimicrobial Activity
Recent research has highlighted the efficacy of hydroxylamine derivatives, including this compound, against a range of pathogenic bacteria. A study evaluated the antibacterial properties of several N-hydroxylamine compounds against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were determined, showcasing their potential as effective antibacterial agents.
Table 1: Antibacterial Activity of Hydroxylamine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 60 |
| E. coli | < 70 | |
| P. aeruginosa | < 70 | |
| M-HA | S. aureus | < 50 |
| E. coli | < 60 | |
| P. aeruginosa | < 70 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values comparable to established antibiotics such as ciprofloxacin .
The mechanism by which hydroxylamine derivatives exert their antibacterial effects is primarily through the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria. Studies have shown that these compounds can selectively inhibit bacterial RNR without affecting eukaryotic RNR, suggesting a targeted approach to combat bacterial infections while minimizing toxicity to human cells .
Cytotoxicity and Safety Profile
While this compound shows promising antibacterial properties, it is crucial to assess its cytotoxicity. Hydroxylamine itself has been documented to possess mutagenic properties in vitro and can cause skin irritation and sensitization . However, it has also demonstrated carcinostatic activity against certain tumors in animal models, indicating a complex safety profile.
Table 2: Cytotoxicity and Safety Data
| Effect | Observation |
|---|---|
| Skin Irritation | Yes |
| Mutagenicity | Yes (in vitro) |
| Carcinostatic Activity | Present in specific tumor types |
| Acute Toxicity | Methemoglobinemia reported |
These findings suggest that while there are risks associated with hydroxylamine derivatives, their potential therapeutic benefits may outweigh these risks when used judiciously.
Case Studies
- Antibiotic Resistance : A study involving patients with antibiotic-resistant infections demonstrated the efficacy of hydroxylamine derivatives in reducing bacterial load without significant side effects.
- Tumor Inhibition : In a controlled trial on mice with induced tumors, hydroxylamine derivatives exhibited significant tumor reduction, supporting their potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between heptylamine and a propylidene precursor under acidic or basic conditions. For example, analogous compounds (e.g., hydroxylamine derivatives) are synthesized via Pd/C-catalyzed hydrogenation (40 psi, 1 hour) followed by purification using silica gel column chromatography with gradients of ethyl acetate/hexane . Purity optimization may involve recrystallization from solvents like ethyl acetate/hexane mixtures, as described for structurally related hydroxylamine derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Key signals include δ ~1.2–1.5 ppm (heptyl CH2 groups), δ ~2.2–2.5 ppm (methyl groups adjacent to the propylidene moiety), and δ ~8.0–8.5 ppm (imine protons). Carbon shifts for carbonyl/imine groups typically appear at δ ~160–170 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass) to confirm stoichiometry .
- Physical Properties : Density (~0.96 g/cm³) and refractive index (~1.507) can corroborate structural integrity .
Q. How does the steric and electronic environment of the heptylamino group influence stability?
- Methodology : The bulky heptyl chain may hinder hydrolysis of the imine bond. Stability studies under varying pH and temperature (e.g., 25–60°C in buffered solutions) can quantify degradation rates. Comparative NMR analysis with shorter alkyl chains (e.g., methyl or ethyl analogs) may reveal steric effects on reactivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize the (E)-isomer geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Use crystal structures of target proteins (e.g., glutamate receptors) to simulate binding affinities, leveraging the hydroxylamine moiety’s potential hydrogen-bonding interactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the heptyl group) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals and verify connectivity .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectra and confirm assignments .
Q. How does the hydroxylamine group participate in redox or coordination chemistry?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) to study oxidation/reduction potentials .
- Metal Complexation : React with transition metals (e.g., Cu(II), Fe(III)) and characterize complexes via UV-Vis, EPR, or X-ray crystallography .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Chiral Chromatography : Separate (E)/(Z) isomers using chiral stationary phases (e.g., amylose derivatives) .
- Asymmetric Catalysis : Optimize enantioselective conditions (e.g., chiral ligands in hydrogenation) to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
